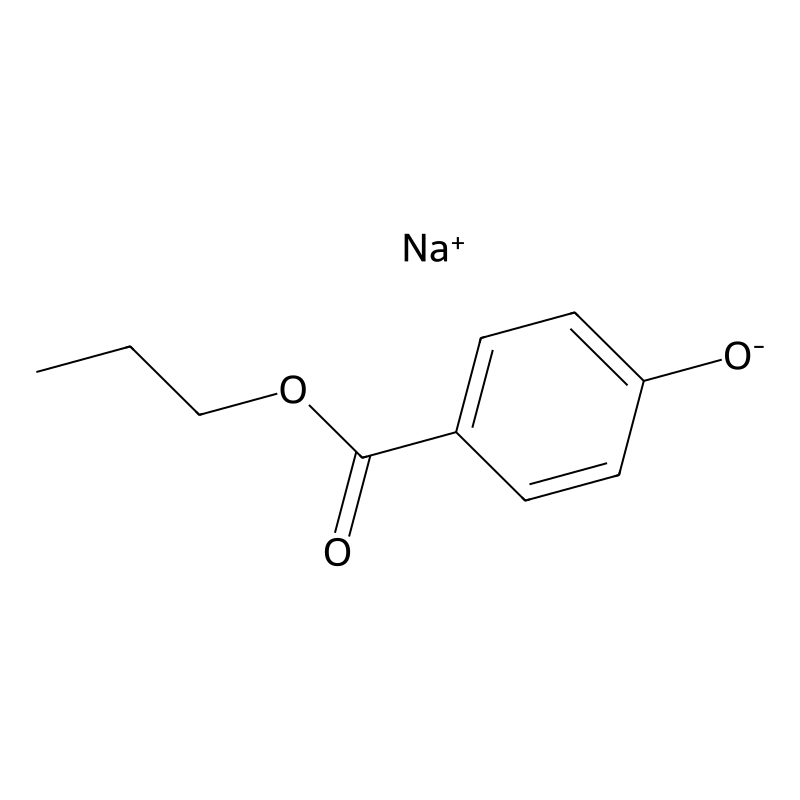

Propylparaben Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propylparaben sodium safety assessment review

Propylparaben Safety Profile: Key Data

The table below summarizes the core toxicological and safety data for propylparaben from the identified reviews.

| Aspect | Key Findings | Source / Experimental Overview |

|---|---|---|

| General Profile | Stable, non-volatile antimicrobial preservative; used in foods, drugs, cosmetics for over 50 years. | [1] |

| Absorption & Metabolism | Readily absorbed from GI tract and skin; hydrolyzed to p-hydroxybenzoic acid (PHBA); conjugated (glucuronic acid, sulfuric acid); rapidly excreted in urine without accumulation. | Methodology: Studies in rats, rabbits, dogs, cats, and humans. Protocol: Administer propyl paraben orally or dermally, then analyze blood, tissues, and excreta (e.g., urine) for parent compound and metabolites over time. [1] [2] |

| Acute Toxicity | Low acute oral and parenteral toxicity in lab animals. | [1] [2] |

| Chronic Toxicity (Oral) | Low toxicity in limited long-term rat studies; No evidence of carcinogenicity. NOAEL (No-Observed-Adverse-Effect Level) in rat: 5500 mg/kg. | Methodology: Long-term oral administration studies in rodents. Protocol: Incorporate propyl paraben into the diet of rats at various concentrations for a substantial portion of their lifespan. Regularly monitor health, conduct histopathological examinations of tissues post-mortem. [1] [2] |

| Genotoxicity | Not mutagenic in Ames bacterial tests and other yeast assays; generally nonmutagenic and non-clastogenic. | Methodology: In vitro assays. Protocol (Ames test): Incubate propyl paraben with specific strains of Salmonella typhimurium in the presence or absence of a metabolic activation system. Count the number of revertant colonies; a significant increase indicates mutagenicity. [1] [2] [3] |

| Irritation & Sensitization | Non-irritating, non-sensitizing, and non-poisonous in normal skin at use concentrations. Sensitization reactions are rare, primarily occur with application to damaged or broken skin. | Methodology: Human clinical patch testing. Protocol: Apply patches containing propyl paraben (typically at 5-15% concentration) to intact skin of volunteers (for irritation) or to patients with dermatitis (for sensitization) for 48 hours. Reactions are assessed after patch removal. [1] [3] |

| Estrogenic Activity | Shows very weak in vitro estrogenic activity, but potency is orders of magnitude less than natural estradiol. | Methodology: In vitro receptor binding and cell proliferation assays. Protocol: 1. Receptor Binding: Assess the ability of propyl paraben to compete with radiolabeled estradiol for binding to the human estrogen receptor (ERα/β). 2. Cell Proliferation: Measure the growth of human breast cancer cells (e.g., MCF-7) exposed to propyl paraben compared to a positive control (estradiol). [3] |

Propylparaben Metabolic Pathway

The following diagram illustrates the primary metabolic fate of propylparaben in the body, based on the described biochemical studies.

Key Safety Considerations for Professionals

- Form-Specific Data Gap: The safety data in these reviews pertains specifically to propyl paraben, the ester form. Propylparaben sodium is the salt, which may have different solubility, bioavailability, and potentially different pharmacokinetic and toxicological profiles. This is a critical consideration for drug formulation.

- Route of Exposure Matters: Dermal sensitization, while uncommon, is a recognized risk, particularly when products are applied to compromised skin [1] [3]. This is highly relevant for topical drug and cosmetic development.

- Margin of Safety (MOS): The Cosmetic Ingredient Review (CIR) Expert Panel calculated a significant Margin of Safety for parabens in cosmetics. For adults using products with a single paraben (0.4% concentration), the MOS was 1690, which is considered to support safety [3].

References

Comprehensive Technical Review: Propylparaben Sodium ADME Pharmacokinetics

Introduction and Chemical Profile

Propylparaben (propyl 4-hydroxybenzoate) and its sodium salt are synthetic antimicrobial preservatives extensively utilized in pharmaceuticals, cosmetics, and food products. As a member of the paraben family, its efficacy stems from its ability to inhibit microbial growth, thereby extending product shelf life. From a pharmacokinetic perspective, propylparaben is characterized as a stable, white crystalline solid with a molecular weight of 180.203 g·mol⁻¹ (202.18 g·mol⁻¹ for the sodium salt) and notable water solubility, which facilitates its absorption via both the gastrointestinal tract and the dermis [1] [2]. Despite its long history of use, in-depth pharmacokinetic studies in humans have only been published more recently, driven by concerns regarding its potential as an endocrine-disrupting chemical [3] [4]. This whitepaper consolidates the current scientific understanding of its ADME properties, providing structured quantitative data and experimental methodologies to inform drug development and safety assessment.

Absorption Kinetics

Absorption of propylparaben is rapid and occurs through multiple routes of administration, with the rate and extent varying significantly depending on the pathway.

Oral Absorption

Following a single oral administration of 0.6 mg/kg bw of deuterium-labeled propylparaben to human volunteers, the compound was rapidly absorbed, with peak absorption occurring in under 2 hours [3] [5]. This rapid uptake from the gastrointestinal tract indicates high permeability, a characteristic that must be considered for orally administered drug formulations containing the preservative.

Dermal Absorption

In contrast, dermal application results in a notably slower absorption profile. A study involving a paraben mixture cream applied to the human arm demonstrated that the time to reach peak plasma concentration (Tₘₐₓ) was 5.3 hours for propylparaben, with methylparaben and ethylparaben showing even longer Tₘₐₓ values of 7.8 and 10.5 hours, respectively [6]. This delayed absorption is a critical factor for topically applied pharmaceuticals and cosmetics, as it prolongs the exposure time of the parent compound to systemic circulation.

Table 1: Comparative Absorption Parameters of Propylparaben by Route

| Parameter | Oral Administration [3] | Dermal Administration [6] |

|---|---|---|

| Time to Peak Absorption (Tₘₐₓ) | < 2 hours | 5.3 hours (for PrP) |

| Key Finding | Rapid and complete absorption | Slower absorption rate vs. oral |

Distribution and Plasma Protein Binding

While the provided search results do not specify the volume of distribution or the exact extent of plasma protein binding for propylparaben, its physicochemical properties suggest a potential for wide distribution in the body. The terminal elimination half-life after oral administration is relatively short, recorded at 2.9 hours [3], which implies that the compound and its metabolites do not persist extensively in systemic circulation. However, a significant finding from route comparison studies is that dermal exposure leads to a higher proportion of the biologically active, unconjugated parent compound in the systemic circulation compared to oral exposure [6]. This is toxicologically relevant because the unconjugated form is considered the primary biologically active species capable of interacting with cellular targets, such as endocrine receptors.

Metabolism and Biotransformation Pathways

Propylparaben undergoes extensive first-pass metabolism primarily in the liver, following two major biotransformation pathways [3] [5]. The metabolic fate is a crucial determinant of its detoxification and overall biological activity.

Metabolic Pathways

- Conjugation: This is the predominant pathway. The parent compound is rapidly conjugated with glucuronic acid and sulfate to form water-soluble metabolites that are readily excreted in urine.

- Hydrolysis: The propyl ester chain is cleaved, yielding p-Hydroxybenzoic Acid (PHBA). A significant portion of PHBA is further metabolized to p-Hydroxyhippuric Acid (PHHA) before excretion.

The metabolic fate is highly dependent on the route of exposure. Following oral administration, propylparaben is extensively metabolized to conjugated forms, whereas dermal exposure results in a lower fraction of conjugated metabolites, thereby increasing the systemic bioavailability of the unconjugated, parent paraben [6].

The diagram below illustrates the primary metabolic pathways of propylparaben in humans:

Excretion and Elimination Kinetics

Elimination of propylparaben and its metabolites occurs primarily via renal excretion, and the pharmacokinetic profile is well-described by a two-compartment model [3]. The following table quantifies the fractional urinary excretion of the parent compound and its major metabolites after a single oral dose.

Table 2: Urinary Excretion Fractions of Propylparaben and Metabolites after Oral Administration [3] [5]

| Compound Measured in Urine | Fraction of Administered Dose Excreted (%) | Notes |

|---|---|---|

| Unconjugated (Free) Propylparaben | 0.05% | Represents the bioactive fraction. |

| Total Propylparaben (free + conjugates) | 8.6% ± 1.4% | Reflects the extent of systemic exposure. |

| p-Hydroxyhippuric Acid (PHHA) | 23.2% | Major end-metabolite from hydrolysis. |

| p-Hydroxybenzoic Acid (PHBA) | 7.0% | Intermediate hydrolysis metabolite. |

The elimination half-life differs markedly between exposure routes. After oral administration, the terminal half-life is a relatively short 2.9 hours [3], confirming rapid elimination. In contrast, the half-life after dermal exposure is significantly longer, measured at 9.3 hours for propylparaben [6]. This prolonged half-life, coupled with the higher proportion of unconjugated paraben, indicates that dermal exposure presents a distinct and potentially more concerning pharmacokinetic profile from a toxicological standpoint. The fractional urinary excretion (Fue) of total propylparaben after dermal exposure is also considerably lower (1.9%) compared to oral exposure (8.6%), suggesting alternative excretion routes or different tissue distribution for the dermally absorbed dose [6].

Experimental Methodologies for ADME Studies

To ensure the reliability of pharmacokinetic data, robust and sensitive experimental protocols are essential. The following methodology, adapted from key human studies, provides a template for conducting ADME research on propylparaben.

Study Design and Dosing

- Design: Single-dose pharmacokinetic study in human volunteers (e.g., n=12 male adults) [3].

- Dosing: Administration of a defined dose (e.g., 0.6 mg/kg body weight) of deuterium-labeled propylparaben ([D₄]-Propylparaben). The use of a stable isotope label is critical for distinguishing the administered dose from background environmental exposure [3] [6].

- Route: The protocol can be adapted for oral (gelatin capsule) or dermal (cream mixture applied to a defined skin area) administration [3] [6].

Sample Collection and Preparation

- Blood: Serial collection of plasma/serum samples at predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours) post-dosing.

- Urine: Total urine collection at intervals over 48 hours. The volume and creatinine concentration of each sample should be recorded.

- Storage: All biological samples should be immediately frozen at -20°C or -80°C until analysis to prevent degradation or ex vivo metabolism.

Analytical Quantification (HPLC-MS/MS)

The gold standard for quantification is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the specific and sensitive simultaneous measurement of the parent compound and its metabolites [3] [6].

- Extraction: Analytes are extracted from biological matrices (plasma, urine) using protein precipitation or solid-phase extraction (SPE).

- Separation: Compounds are separated via reverse-phase HPLC using a C18 column and a mobile phase gradient of water and acetonitrile/methanol.

- Detection and Quantification: MS/MS detection is performed using Multiple Reaction Monitoring (MRM) mode. Deuterated internal standards are used for precise quantification. The method should be validated to measure:

- Unconjugated (free) propylparaben.

- Glucuronide and sulfate conjugates (often measured indirectly as free paraben after enzymatic hydrolysis).

- Hydrolysis metabolites (PHBA and PHHA).

Pharmacokinetic and Statistical Analysis

- Non-Compartmental Analysis (NCA): Used to determine primary parameters like Cₘₐₓ, Tₘₐₓ, AUC, and half-life [6].

- Compartmental Modeling: A multi-compartment model (e.g., a two-compartment model for parent drug disposition with first-order formation of metabolites) can be constructed to describe the complete ADME profile [3].

- Statistical Analysis: Data are typically presented as mean ± standard deviation. Parameters from different exposure routes or doses can be compared using appropriate statistical tests (e.g., t-tests, ANOVA).

The workflow for a typical ADME study is summarized below:

Special Populations and Risk Assessment

Understanding ADME in vulnerable populations is a critical aspect of safety assessment.

Very Preterm Infants (VPIs): A significant prospective study found that 85.5% of VPIs in neonatal intensive care units (NICUs) are exposed to parabens via pharmaceutical excipients [7]. The reported mean paraben intake was 2.2 (±1.4) mg/kg/day, with the acceptable daily intake (ADI) being exceeded in 3.5% of exposed infants [7]. This is particularly concerning due to their renal immaturity, which may lead to compound accumulation, and their heightened susceptibility to endocrine disruption during this critical developmental window [7].

Toxicological Implications: The key concern surrounding propylparaben is its documented activity as an endocrine disruptor [4] [1]. Its ability to bind to estrogen receptors and the correlation between its exposure and adverse outcomes like aeroallergen sensitization in children underscore the importance of its ADME properties [8]. The route of exposure is a major determinant of risk; dermal exposure leads to a longer systemic half-life and a higher burden of the unconjugated, biologically active compound [6]. Furthermore, molecular interaction studies suggest that propylparaben can interfere with embryonic neuronal proteins in model organisms like Danio rerio, highlighting potential developmental neurotoxicity [4].

Conclusion and Future Perspectives

The comprehensive pharmacokinetic profile of propylparaben reveals a compound that is rapidly absorbed and eliminated after oral administration, but one that exhibits a more concerning profile with higher systemic bioavailability of the active form after dermal application. Its metabolism is extensive, primarily to conjugated products and simple hydrolysis metabolites, which are efficiently excreted in urine in healthy adults.

References

- 1. Propylparaben - Wikipedia [en.wikipedia.org]

- 2. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic profile of propyl paraben in humans after oral administration - ScienceDirect [sciencedirect.com]

- 4. Molecular interactions of paraben family of pollutants with ... [sciencedirect.com]

- 5. Pharmacokinetic profile of propyl paraben in humans after ... [ui.adsabs.harvard.edu]

- 6. Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paraben exposure through drugs in the neonatal intensive ... [pmc.ncbi.nlm.nih.gov]

- 8. The potential pathways underlying the association of ... [snu.elsevierpure.com]

Propylparaben sodium mechanism of action

Mechanism of Action as a Preservative

Propylparaben sodium exerts its antimicrobial effect through several key mechanisms that destabilize microbial cells:

- Membrane Transport Disruption: It interferes with membrane transport processes, inhibiting the function of essential enzymes like phosphotransferases and ATPase in bacterial species [1].

- Membrane Permeability: It may induce mitochondrial membrane permeability transition, leading to mitochondrial depolarization and depletion of cellular ATP through the uncoupling of oxidative phosphorylation [2] [1].

- Genetic Material Interference: At higher concentrations, it can interfere with the replication of genetic materials [1].

Biological Activities and Research Implications

Research into this compound has revealed several biological activities with potential implications for drug development. The table below summarizes the key findings.

| Biological Activity | Observed Effects / Potential Mechanisms | Research Context |

|---|---|---|

| Endocrine Disruption | Alters cell cycle, apoptosis, steroidogenesis pathways; decreases sperm count & motility [3] [4]. Mimics estrogen, binds to estrogen receptors (ERα/ERβ), alters enzymes for estrogen metabolism [1]. | In vitro & animal studies (e.g., rat ovarian follicles, sperm analysis) [3] [4]. |

| Sodium Channel Inhibition | Inhibits voltage-gated sodium channels in cardiomyocytes; shown to protect against ischemia-reperfusion injury [5]. | Isolated adult rat cardiomyocytes (whole-cell patch-clamp) [5]. |

| Immune & Metabolic Effects | Associated with aeroallergen sensitization & eczema severity; metabolic perturbations in serine/glycine metabolism, branched-chain amino acid metabolism, ammonia recycling [6]. | Human population study (children); untargeted metabolomics analysis of urine samples [6]. |

Experimental Protocols for Key Assays

For researchers aiming to investigate these mechanisms, here are methodologies for two critical experimental approaches cited in the literature.

Whole-Cell Patch-Clamp Protocol for Sodium Currents

This protocol is based on the experiment that demonstrated the inhibition of voltage-gated Na+ channels in isolated adult rat cardiomyocytes [5].

- Cell Preparation: Isolate adult rat cardiomyocytes via a standard enzymatic perfusion method.

- Electrophysiology Setup: Use a standard whole-cell patch-clamp setup. Maintain holding potential at -80 mV.

- Stimulation Protocol: Apply a double-pulse protocol consisting of a 100-ms conditioning pre-pulse (varying from -135 mV to -35 mV in 5-mV increments) followed by a 300-ms testing pulse to -40 mV.

- Data Analysis: Analyze the steady-state inactivation of Na+ currents. The inhibitory effect of propylparaben is dose-dependent, with effects observed at concentrations of 100 μM and 500 μM [5].

Assessment of Mitochondrial Function and Cell Viability

This methodology is derived from studies linking propylparaben to mitochondrial dysfunction and the evaluation of its protective effects against ischemia-reperfusion injury [5] [2].

- Cell Viability Assay: Assess cell viability using a trypan blue exclusion assay after simulating ischemia-reperfusion injury in the presence and absence of propylparaben [5].

- Mitochondrial Parameter Measurement: To probe the mechanism, measure mitochondrial membrane potential (using JC-1 or similar dyes), cellular ATP levels (via luciferase-based assays), and mitochondrial permeability transition [2].

- Experimental Conditions: Include a positive control (e.g., a known mitochondrial uncoupler) and a vehicle control. This compound's effect is linked to the induction of mitochondrial membrane permeability transition [2].

Research Workflow and Signaling Pathways

The diagram below maps the experimental workflow from cell preparation to data analysis, integrating the key signaling pathways involved in this compound's biological actions.

Experimental workflow for investigating this compound's mechanisms of action (MOA)

Research Considerations and Future Directions

- Dose Dependency: Many effects, including sodium channel inhibition and mitochondrial impacts, are dose-dependent [5] [2].

- Metabolism and Excretion: It is rapidly hydrolyzed to p-hydroxybenzoic acid, conjugated, and excreted in urine with no evidence of accumulation [2].

- Therapeutic Potential: Sodium channel inhibition suggests potential cardioprotective applications [5], and anticonvulsant activity has been observed in animal models [7].

References

- 1. Review Parabens as the double-edged sword [sciencedirect.com]

- 2. Safety assessment of propyl paraben: a review ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (propyl parahydroxybenzoate ... [invivochem.com]

- 4. This compound (Propyl parahydroxybenzoate ... [medchemexpress.com]

- 5. Propyl paraben inhibits voltage-dependent sodium ... [sciencedirect.com]

- 6. The potential pathways underlying the association of ... [pmc.ncbi.nlm.nih.gov]

- 7. Propylparaben [en.wikipedia.org]

Propylparaben sodium natural occurrence

Chemical Profile and Synthetic Nature

The following table summarizes the core technical information for propylparaben sodium:

| Property | Description |

|---|---|

| Chemical Name | Sodium propyl p-hydroxybenzoate; this compound [1] [2] |

| CAS Number | 35285-69-9 [2] |

| Natural Occurrence | Not known to occur naturally; it is a synthetically produced compound [3]. |

| Molecular Weight | 180.20 g/mol (for propylparaben) [4] |

| Key Characteristics | White, hygroscopic crystalline powder; highly water-soluble [1] [2]. |

| Primary Function | Antimicrobial preservative [1] [5]. |

While this compound itself is synthetic, its parent compound, propylparaben, is an ester derived from p-hydroxybenzoic acid [4]. It is noteworthy that methylparaben (a related compound with a shorter alkyl chain) has been found to occur naturally in foods like cloudberry and yellow passion fruit [3]. However, this natural occurrence has not been documented for the propyl ester form.

Applications and Experimental Context

This compound is widely used as a preservative in various industries due to its safety, efficacy, and broad-spectrum antimicrobial activity [2].

- Primary Applications: Its high water solubility makes it particularly suitable for water-based formulations [1].

Experimental Consideration: Preservative Efficacy Testing

For research purposes, a standard method to assess preservative effectiveness involves challenging a product with specific microorganisms and checking for their growth over time. This is a core protocol mandated by pharmacopoeias for multi-dose drugs [5]. The standard test strains include:

- Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli

- Yeast: Candida albicans

- Fungi: Aspergillus niger

The experimental workflow can be summarized as follows, which you can adapt for laboratory testing:

Research and Development Insights

- Regulatory Status: this compound is approved for use in cosmetics, food, and pharmaceuticals in many regions, but always within specified concentration limits [1] [3].

- Consumer Trends: The "clean label" movement is driving demand for products without synthetic preservatives, pushing R&D toward natural alternatives like vinegar derivatives and rosemary extracts [3].

- Environmental Aspect: As an emerging contaminant, propylparaben's environmental persistence and potential as an endocrine disruptor are active research areas, with studies exploring bioremediation using microalgae [6] [7].

References

- 1. This compound (PPS) [eabcglobal.com]

- 2. Global Sodium Propyl Paraben Market 2025 by ... [globalinforesearch.com]

- 3. Propylparaben in Food: How Public Concern Is Shaping ... [elchemy.com]

- 4. Propylparaben - an overview [sciencedirect.com]

- 5. Antimicrobial Preservatives for Protein and Peptide Formulations [pmc.ncbi.nlm.nih.gov]

- 6. Impact of parabens on microalgae bioremediation ... [sciencedirect.com]

- 7. Parabens as emerging contaminants: Environmental ... [sciencedirect.com]

Propylparaben sodium E number E217

Chemical Profile and Applications

The table below summarizes the core technical identity and primary uses of Propylparaben Sodium (E217).

| Property | Description |

|---|---|

| IUPAC Name | Sodium 4-(propoxycarbonyl)benzen-1-olate [1] |

| Chemical Formula | C₁₀H₁₁NaO₃ [2] [1] |

| CAS Number | 35285-69-9 [1] |

| E Number | E217 [3] [1] |

| Molecular Weight | 202.185 g/mol [1] |

| Synonyms | Sodium propylparaben, Sodium propyl p-hydroxybenzoate [3] [1] |

| Primary Function | Antimicrobial preservative [4] [5] [3] |

| Key Applications | • Foods: Baked goods, pastries, tortillas, juices, jams, dairy products [5] [3]. • Cosmetics & Pharmaceuticals: Creams, lotions, shampoos, eye washes, injectable solutions, tablets [5] [3]. • Medical: Component in antimicrobial catheter lock solutions [5]. |

Synthesis and Identification

This compound is the sodium salt of propylparaben (Propyl 4-hydroxybenzoate) [3]. The synthetic esterification of 4-hydroxybenzoic acid with propanol is a common production method for the parent compound [3].

One synthesis example for the sodium salt involves reacting the propyl ester of 4-hydroxybenzoic acid with sodium hydride in a solvent like diglyme (diethylene glycol dimethyl ether) [6]. The resulting sodium propylparaben is a white, crystalline solid that is stable, non-volatile, and highly soluble in water [4] [5] [3].

Toxicology and Safety Assessment

Available toxicological data provides a foundation for safety assessment, though new research continues to emerge.

| Aspect | Findings |

|---|---|

| Acute Toxicity | Relatively non-toxic via oral and parenteral routes; mildly irritating to skin [4]. |

| Chronic Toxicity (Animal Studies) | No-Observed-Effect Levels (NOEL) reported from 1200–4000 mg/kg; No-Observed-Adverse-Effect Level (NOAEL) in rats: 5500 mg/kg [4]. |

| Metabolism & Excretion | Readily absorbed, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted in urine with no evidence of accumulation [4]. |

| Genotoxicity | Not considered carcinogenic, mutagenic, or clastogenic [4]. |

| Suggested Mechanism | Linked to mitochondrial failure via induction of membrane permeability transition, uncoupling oxidative phosphorylation [4]. |

A 2025 study on mouse embryos proposed a detailed mechanism for PrPB-induced developmental toxicity, suggesting that high doses cause oxidative stress leading to organelle dysfunction. The relationship between these events can be visualized as follows:

Proposed pathway of high-dose Propylparaben toxicity in early mouse embryos [7].

The study found that this exposure disrupted the formation of the actin zipper by interfering with ZO1 and E-cadherin localization, ultimately affecting blastocyst formation. Even a lower dose (300 μM) that did not impact development rates decreased trophectoderm cell numbers, indicating poor blastocyst quality [7].

Regulatory Landscape

There is a significant divergence in the regulatory status of this compound (E217) across different regions, which is critical for global product development.

| Region | Status | Basis / Key Information |

|---|---|---|

| United States | Permitted [8] [3] | FDA regulates as a food additive; maximum level typically 0.1% in finished food [3]. |

| European Union | Banned in Food [8] [9] | Banned from use in food products (as E217) over endocrine disruption concerns [8]. |

| European Union | Permitted in Cosmetics | Safe for use in finished cosmetics when sum of butyl- and propylparaben concentrations ≤ 0.19% [3]. |

| California, USA | Future Ban | Banned (with 3 other additives) from food; manufacture, sale, distribution prohibited effective 2027 [3]. |

Research Gaps and Future Directions

Based on the information available, here are key areas where technical knowledge is limited and further research is needed:

- Analytical Methodologies: While the search results note that numerous methods exist to quantify parabens in foods (e.g., HPLC–mass spectrometry, CE), no specific, detailed experimental protocols for E217 are provided [5].

- Detailed Toxicokinetics: More comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of the sodium salt specifically in different biological models would be valuable.

- Endocrine Disruption Mechanism: Although the estrogenic and anti-androgenic properties of parabens are noted [5] [3], the search results lack detailed pathway diagrams or specific binding affinity data for E217.

References

- 1. This compound [go.drugbank.com]

- 2. This compound | C10H11NaO3 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 3. Propylparaben [en.wikipedia.org]

- 4. Safety assessment of propyl paraben: a review ... [pubmed.ncbi.nlm.nih.gov]

- 5. Propylparaben - an overview [sciencedirect.com]

- 6. Sodium propylparaben synthesis [chemicalbook.com]

- 7. Propylparaben disrupts early embryonic development by ... [pubmed.ncbi.nlm.nih.gov]

- 8. Why Isn't Propylparaben Banned as a Food Additive? [capecrystalbrands.com]

- 9. U.S. food additives banned in Europe: Expert says what ... [cbsnews.com]

Core Physicochemical Properties

The following table summarizes the key technical data for propylparaben sodium:

| Property | Value / Description |

|---|---|

| pKa | 8.46 (at 20 °C) [1] |

| CAS Registry Number | 35285-69-9 [1] |

| Molecular Formula | C10H11NaO3 [1] [2] |

| Molecular Weight | 204.2 g/mol [1] |

| Appearance | White to Off-White crystalline powder, hygroscopic [1] [3] |

| Melting Point | 302 °C [1] |

| pH (1g/l, H₂O) | 9.5 - 10.5 [1] |

| Water Solubility | Freely soluble; 1000 g/L at 23°C [1] |

Analytical Method for Quantification

For reliable identification and quantification in formulations, a validated Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method can be employed [4]. The following diagram illustrates the general workflow for sample analysis using this method.

Workflow for the RP-UPLC analysis of this compound.

Detailed Chromatographic Conditions

- Stationary Phase: Acquity ethylene bridged hybrid (BEH) C18 column (50 × 2.1 mm, 1.7 µm particle size) [4].

- Mobile Phase: Triethylamine buffer (pH adjusted to 2.5 with orthophosphoric acid):tetrahydrofuran:methanol in a ratio of 665:35:300 (v/v/v) [4].

- Detection: UV detection at 252 nm [4].

- Flow Rate & Injection Volume: 0.40 ml/min with an injection volume of 2 µl [4].

- Run Time: 10 minutes [4].

- Linearity: The method is linear for sodium propylparaben in the concentration range of 2.38-7.13 µg/ml [4].

Properties and Formulation Considerations

- Solubility Profile: this compound is freely soluble in water and sparingly soluble in ethanol (96%), which guides the choice of solvent for liquid formulations [1].

- Stability and Storage: The compound is hygroscopic and should be stored in a cool, dry place at +15°C to +25°C [1] [3]. Formulations should avoid highly alkaline conditions (pH > 8) where preservative efficacy decreases [5].

- Safety and Regulatory Status: While historically considered safe, recent studies and regulatory changes indicate a shifting landscape. A 2024 study reported that propylparaben can induce cytotoxicity and apoptosis in human trophoblast cells [6]. California has passed a law to ban propylparaben in foods by 2027 [7].

Research and Development Context

The pKa value is central to the compound's behavior. At a formulation pH below the pKa, the protonated form dominates, which can reduce water solubility. At a pH above the pKa, the deprotonated form (the salt) prevails, ensuring high aqueous solubility, which is why the sodium salt is commonly used in water-based products [5].

References

- 1. Sodium propylparaben | 35285-69-9 [chemicalbook.com]

- 2. Propylparaben-Sodium-NF | CAS 35285-69-9 | P1457 [spectrumchemical.com]

- 3. Method of Analysis for Sodium Propyl Parabean [pharmaguideline.com]

- 4. Validated Stability-indicating Reverse-phase Ultra ... [pmc.ncbi.nlm.nih.gov]

- 5. Paraben Compounds—Part I: An Overview of Their ... [mdpi.com]

- 6. Propylparaben Induces Reproductive Toxicity in Human ... [pubmed.ncbi.nlm.nih.gov]

- 7. Propylparaben [en.wikipedia.org]

Propylparaben sodium logP octanol-water partition coefficient

Partition Coefficient & Key Properties

The table below summarizes the core physicochemical data available for propylparaben sodium from the search results.

| Property | Value | Description / Significance |

|---|---|---|

| log P | 2.17 [1] | Measure of lipophilicity; key for predicting drug absorption and distribution. |

| Molecular Formula | C10H11NaO3 [1] | - |

| CAS Number | 35285-69-9 [1] | - |

| Physical Form | White hygroscopic crystalline powder [2] | - |

| Solubility | Readily soluble in water; slightly soluble in ethanol (96%); insoluble in fat [2] | High water solubility is key for its function as a preservative in aqueous formulations. |

Methodologies for log P Determination

While explicit protocols for this compound are unavailable, the search results describe established general methods for measuring log P.

- Potentiometric Titration: This method determines log P directly by performing acid-base titrations in a biphasic water-octanol system. The shift in the apparent pKa (poKa) of the compound at different octanol-to-water volume ratios is used to calculate the partition coefficient of both neutral and ionic species [3]. This approach is implemented in instruments like the Sirius T3 [3].

- Chromatographic Methods: High Performance Liquid Chromatography (HPLC) can be used for log P estimation. An example method for analyzing this compound uses a Newcrom AH column with an isocratic mobile phase of MeCN/H₂O (30/70%) and 0.1% H₂SO₄ buffer, with detection at 270 nm [1]. The retention time under such conditions can be correlated with log P.

- Quantitative Structure-Property Relationship (QSPR): Computational models can predict log P based on molecular structure, eliminating the need for experimental measurement for unsynthesized compounds. Key molecular descriptors identified for accurate prediction include Molecular Volume (MV), Hydrophilic-Lipophilic Balance (HLB), Hydrogen Bond forming ability (HB), and Polar Surface Area (PSA) [4].

Relationship of log P to Drug Development

The measured log P of 2.17 for this compound has specific implications for its behavior in biological and formulation contexts.

- Metabolism and Hydrolysis: Parabens are esters that undergo rapid hydrolysis in biological systems. Studies show that in incubations with human liver and skin tissue models, propylparaben is metabolized to 4-hydroxybenzoic acid (4-HBA) and the corresponding alcohol (propanol) [5]. The rate of this hydrolysis is influenced by the paraben's chain length and structure [5].

- Plasma Protein Binding (PPB): Most parabens exhibit high plasma protein binding (>90%), which affects the fraction of the compound that is biologically active. In contrast, the major metabolite, 4-HBA, has a much lower PPB of 38% [5].

- Permeability and Absorption: A log P of 2.17 suggests moderate lipophilicity. This property supports passive diffusion across biological membranes, which is relevant for its absorption through the skin when used in topical products and its potential systemic distribution [5].

The following diagram illustrates how log P influences the key properties of a compound like this compound in a drug development context.

References

- 1. This compound [sielc.com]

- 2. Global Sodium Propyl Paraben Market 2025 by ... [globalinforesearch.com]

- 3. Octanol-water partition coefficient measurements for the ... [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of Drug Lipophilicity Using Back Propagation ... [orientjchem.org]

- 5. and branched-chain parabens in in vitro liver and skin ... [sciencedirect.com]

Comprehensive HPLC Analysis of Propylparaben Sodium: Application Notes and Protocols for Pharmaceutical Researchers

Introduction

Propylparaben sodium (PPNa) is the sodium salt of propylparaben, widely employed as an antimicrobial preservative in pharmaceutical, cosmetic, and food products due to its broad-spectrum activity against molds, yeasts, and bacteria. As regulatory requirements tighten globally, particularly regarding preservative safety and concentration limits, accurate quantification of PPNa in various matrices has become essential for quality control and product safety assessment. High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for paraben determination due to its sensitivity, reproducibility, and ability to simultaneously separate multiple preservatives and their degradation products.

This application note provides a comprehensive compilation of reversed-phase HPLC and UPLC methods for the analysis of PPNa in various pharmaceutical and cosmetic matrices, with emphasis on stability-indicating methods that can separate PPNa from its degradation products and other formulation components. The protocols include detailed method validation data demonstrating compliance with International Conference on Harmonization (ICH) guidelines, making them suitable for implementation in regulated quality control laboratories for routine analysis and stability studies.

Analytical Methods Overview

Various HPLC methods have been developed for the analysis of this compound in different matrices, utilizing different stationary phases, mobile phases, and detection systems. The following table summarizes the key chromatographic conditions from recent scientific literature:

Table 1: HPLC Methods for this compound Analysis

| Application Context | Stationary Phase | Mobile Phase Composition | Detection | Runtime | Reference |

|---|---|---|---|---|---|

| General RP Separation | Newcrom R1 C18 | MeCN/Water/H₃PO₄ | UV or MS | Not specified | [1] |

| Paraben Degradants in Pharmaceuticals | Waters Cortecs C18 (2.7 μm, 4.6 × 150 mm) | Gradient: 0.1% H₃PO₄ in water (A) and water:MeCN:H₃PO₄ (100:900:1) (B) | UV 254 nm | Not specified | [2] |

| Topical Gel with Ketorolac | BEH C18 (50×2.1 mm, 1.7 μm) | Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300) | UV 252 nm | 10 min | [3] |

| Preservatives in Kid Drops | C18 (5 μm, 4.6 × 250 mm) | Phosphate buffer (pH 3):ACN (65:35) | UV 210 nm | 30 min | [4] |

| Diclofenac Emulgel | SUPELCO Discovery C18 | Phosphate buffer (pH 3.5):MeOH (45:55) | UV 254 nm | 17 min | [5] |

| Cosmeceutical Gel with Adapalene | C18 column | Phosphate buffer (pH 4.5):ACN gradient | DAD | Not specified | [6] |

The selection of chromatographic conditions depends on the specific application, matrix complexity, and required sensitivity. For mass spectrometry compatibility, phosphoric acid should be replaced with volatile alternatives such as formic acid [1]. The wavelength selection varies based on the specific analytes of interest, with lower wavelengths (210 nm) providing higher sensitivity for preservatives like bronopol [4], while 254 nm is suitable for most paraben analyses and offers better baseline stability in complex matrices [2] [5].

Method Validation Parameters

Analytical method validation is essential to demonstrate that the HPLC procedure is suitable for its intended purpose. The following validation parameters have been established for PPNa methods according to ICH guidelines:

Table 2: Method Validation Parameters and Typical Results for this compound HPLC Methods

| Validation Parameter | Requirements | Typical Results for PPNa | Reference |

|---|---|---|---|

| Specificity | No interference from excipients, degradants, or other analytes | Baseline separation achieved from degradants and other parabens | [2] [3] |

| Linearity | Correlation coefficient (r) > 0.999 | r > 0.9999 for PPNa in pharmaceutical dosage forms | [2] |

| Range | Appropriate for intended application | 2.38-7.13 μg/mL for UPLC methods; 5-25 μg/mL for conventional HPLC | [3] [4] |

| Accuracy | Recovery 98-102% | 98.5-101.2% recovery across validation studies | [2] [4] |

| Precision | RSD ≤ 1.0% for repeatability | RSD < 1.0% for both intra-day and inter-day precision | [4] |

| Detection Limit | Signal-to-noise ratio ≥ 3 | Sufficiently low for degradation product monitoring | [5] [7] |

| Quantitation Limit | Signal-to-noise ratio ≥ 10 | Adequate for preservative quantification at specified levels | [4] [7] |

| Robustness | Insensitive to deliberate small parameter variations | Maintained system suitability with deliberate flow, pH, and temperature changes | [3] [6] |

The forced degradation studies conducted under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) demonstrate the stability-indicating nature of these methods, with mass balance ≥95% achieved in validated methods [2] [3]. The filter compatibility studies have shown that 0.2 μm PVDF or nylon filters are appropriate for sample preparation without analyte adsorption [3].

Detailed Experimental Protocol

UPLC Method for Simultaneous Determination in Topical Dosage Forms

This protocol describes a validated isocratic UPLC method for the simultaneous determination of sodium methylparaben, sodium propylparaben, and active pharmaceutical ingredients in topical dosage forms, adapted from the literature [3].

4.1.1 Materials and Equipment

- UPLC system with quaternary solvent manager, sample manager, and photodiode array detector

- Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm)

- Mobile phase: Triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v)

- Reference standards: Sodium methylparaben, sodium propylparaben (purity ≥99%)

- Milli-Q water purification system

- Ultrasonic bath

- Centrifuge capable of 5000 rpm

- Syringe filters: 0.2 μm PVDF or nylon

4.1.2 Mobile Phase Preparation

- Prepare triethylamine buffer by dissolving 1.4 mL of triethylamine in 1000 mL of water

- Adjust pH to 2.5 with orthophosphoric acid

- Mix 665 mL of triethylamine buffer with 35 mL of tetrahydrofuran and 300 mL of methanol

- Degas the mobile phase by sonication for 15 minutes under vacuum

4.1.3 Standard Solution Preparation

- Prepare stock solutions of SMP (400 μg/mL) and SPP (225 μg/mL) in methanol:water (45:55, v/v)

- Prepare working standard solution containing SMP (40 μg/mL) and SPP (4.5 μg/mL) in the same diluent

4.1.4 Sample Preparation

- Accurately weigh sample equivalent to 50 mg of active ingredient into a 100 mL volumetric flask

- Add approximately 70 mL of diluent (methanol:water, 45:55, v/v)

- Sonicate for 15 minutes with intermittent shaking

- Dilute to volume with diluent and mix well

- Centrifuge a portion at 5000 rpm for 15 minutes

- Filter through 0.2 μm nylon syringe filter before injection

4.1.5 Chromatographic Conditions

- Column temperature: 40°C

- Flow rate: 0.4 mL/min

- Injection volume: 2 μL

- Detection wavelength: 252 nm

- Run time: 10 minutes

4.1.6 System Suitability Tests

- Retention time: SPP typically elutes at approximately 2.5-4.0 minutes

- Theoretical plates: ≥2000 for SPP peak

- Tailing factor: ≤2.0 for SPP peak

- Relative standard deviation: ≤2.0% for peak areas from six replicate injections

The following workflow diagram illustrates the complete analytical procedure:

Figure 1: HPLC Analysis Workflow for this compound

Pharmaceutical Applications

Analysis in Different Formulations

PPNa is commonly analyzed alongside other preservatives and active ingredients in various pharmaceutical forms:

- Topical gels and emulgels: Simultaneous determination with ketorolac tromethamine [3] or diclofenac sodium [5] using stability-indicating methods

- Liquid oral formulations: Analysis in combination with bronopol, sodium benzoate, and methylparaben in pediatric formulations [4]

- Effervescent tablets: Determination of paraben mixture and degradation products with gradient elution [2]

- Cosmetic products: Quality control of paraben content to ensure compliance with regulatory limits (typically below 1%) [8]

Stability-Indicating Property

The developed HPLC methods effectively separate PPNa from its primary degradation product, p-hydroxybenzoic acid, as well as other potential degradants formed under various stress conditions:

- Acidic degradation: Samples treated with 0.1M HCl show specific degradation patterns

- Alkaline degradation: 0.1M NaOH treatment generates distinct degradants

- Oxidative degradation: Hydrogen peroxide exposure produces oxidative degradants

- Photolytic degradation: UV light exposure causes specific degradation

- Thermal degradation: Heat exposure generates thermal degradants

The mass balance obtained from forced degradation studies typically exceeds 95%, confirming the stability-indicating capability of the method [2] [3].

Regulatory and Practical Considerations

Compliance with Guidelines

The HPLC methods described comply with ICH guidelines Q2(R1) for method validation and Q1A(R2) for stability testing [2] [3]. Recent methods also incorporate green chemistry principles using tools such as the Analytical Method Greenness Score (AMGS) and Analytical GREENness Metric Approach (AGREE) to enhance environmental sustainability [6].

Method Development Considerations

When developing HPLC methods for PPNa analysis, several factors require careful optimization:

- pH of mobile phase: Critical for peak shape and separation; typically maintained between 2.5-4.5

- Organic modifier selection: Acetonitrile provides better separation efficiency than methanol for parabens

- Column chemistry: C18 columns with low silanol activity minimize peak tailing

- Column temperature: Typically maintained between 35-40°C for improved reproducibility

- Ion-pairing agents: May be necessary for separating very polar degradants

Conclusion

The compiled HPLC methods provide reliable, accurate, and precise approaches for the quantification of this compound in various pharmaceutical and cosmetic matrices. The UPLC method offers particular advantages of reduced analysis time and lower solvent consumption, making it suitable for high-throughput quality control laboratories. The stability-indicating capability of these methods allows for simultaneous monitoring of preservative content and degradation products, supporting comprehensive product quality assessment throughout the shelf life.

References

- 1. Separation of this compound on Newcrom R1 ... [sielc.com]

- 2. A simple and rapid HPLC method for determination of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Validated Stability-indicating Reverse-phase Ultra ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a Reverse Phase [journals.lww.com]

- 5. Simultaneous determination of methylparaben ... [sciencedirect.com]

- 6. Development and validation of stability indicating HPLC ... [sciencedirect.com]

- 7. Method of Analysis for Sodium Propyl Parabean [pharmaguideline.com]

- 8. Determination of parabens in cosmetic products using high ... [pubs.rsc.org]

Application Note: GC-MS Analysis of Propylparaben

This protocol outlines the determination of propylparaben in a variety of sample types. The method has been validated for dairy products [1] and is adaptable for environmental [2] and food-contact materials [3] with appropriate sample preparation.

- Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

- Target Analytes: Propylparaben, other parabens (e.g., methyl-, ethyl-, butyl-), and various endocrine-disrupting chemicals.

- Key Characteristics: High sensitivity (LOD: 6–40 ng/kg), precision (RSD < 7.6%), and minimal matrix effects (1–20%) [1].

The general workflow for the analysis is summarized in the following diagram:

Detailed Experimental Protocol

1. Reagents and Materials [1]

- Analytical Standards: Propylparaben (high purity, ≥99%), other target parabens, and Triphenylphosphate (Internal Standard, IS).

- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Solvents: Acetonitrile (ACN), Methanol (MeOH), n-Hexane (all HPLC-grade).

- Acid: Formic Acid (FA, 98%).

- Solid-Phase Extraction: Polymeric sorbent (e.g., LiChrolut EN).

- Equipment: GC-MS system with single quadrupole, microwave oven for derivatization, centrifuge, vortex mixer.

2. Sample Preparation [1]

- Extraction: Accurately weigh 10 g of sample into a centrifuge tube. Add 30 mL of acetonitrile containing 1% formic acid. Vortex mix vigorously for 10 minutes.

- Centrifugation: Centrifuge the mixture to separate proteins and fats.

- Clean-up: Subject the supernatant to continuous Solid-Phase Extraction (c-SPE) using a polymeric sorbent to remove co-extracted matrix components.

3. Derivatization [1]

- Evaporate the cleaned extract under a gentle nitrogen stream.

- Reconstitute the dry residue in 100 µL of a mixture of n-hexane and BSTFA (with 1% TMCS).

- Perform derivatization in a microwave oven to form the trimethylsilyl (TMS) derivatives of propylparaben. This step is critical for improving the analyte's volatility and chromatographic behavior for GC analysis.

4. GC-MS Instrumental Conditions [1]

- Gas Chromatograph: Thermo Electron Focus GC with autosampler.

- Column: Fused-silica capillary column with 5% phenyl methyl polysiloxane stationary phase (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injection: Splitless mode, 2 µL injection volume.

- Oven Temperature Program:

- Initial: 60°C (hold 1 min)

- Ramp: 15°C/min to 280°C (hold 5 min)

- Total run time: ~21.33 min

- Mass Spectrometer:

- Ionization Mode: Electron Impact (EI, 70 eV).

- Ion Source Temperature: 250°C.

- Transfer Line Temperature: 280°C.

- Data Acquisition: Selected Ion Monitoring (SIM) for high sensitivity. The table below lists characteristic ions for propylparaben-TMS.

5. Quantification [1]

- Prepare calibration standards in the concentration ranges shown in Table 1.

- Use the Internal Standard method (Triphenylphosphate) for quantification.

- Plot the peak area ratio (analyte/IS) against concentration to generate a linear calibration curve.

Method Validation Data

The following tables summarize the key validation parameters for this GC-MS method, demonstrating its reliability for the quantitative determination of propylparaben.

Table 1: Analytical Performance and Validation Parameters for Propylparaben [1]

| Parameter | Result for Propylparaben |

|---|---|

| Linear Range | 20–100 µg/mL |

| Limit of Detection (LOD) | 6–40 ng/kg (for the method) |

| Limit of Quantification (LOQ) | 6–40 ng/kg (for the method) |

| Precision (RSD) | < 7.6% |

| Recovery (%) | 80–108% |

| Matrix Effect (%) | 1–20% |

Table 2: GC-MS Acquisition Parameters (Selected Ion Monitoring) [1]

| Compound | Target Ion (m/z) | Qualifier Ions (m/z) |

|---|---|---|

| Propylparaben-TMS | 179 | 194, 251 |

| Internal Standard (Triphenylphosphate) | 326 | 215, 233 |

Discussion and Analyst Notes

- Method Robustness: The use of continuous SPE provides an effective clean-up, minimizing matrix effects and protecting the GC-MS instrument. The microwave-assisted derivatization ensures rapid and complete reaction, improving throughput and sensitivity [1].

- Applicability: While this protocol was developed for dairy products, the core methodology is highly adaptable. Similar GC-MS approaches have been successfully applied to water matrices [2] and food contact materials [3].

- Critical Considerations:

- Derivatization is Essential: Underivatized parabens may show poor chromatographic performance. The completeness of this reaction must be verified.

- Matrix-Matched Calibration: For highly complex samples, using calibration curves prepared in a blank matrix extract is recommended to compensate for residual matrix effects.

- Quality Control: Include procedural blanks, continuing calibration verification (CCV), and spiked quality control (QC) samples in each batch to ensure data integrity.

References

Comprehensive Application Notes and Protocols: Propylparaben Sodium in Cosmetic Products

Introduction to Propylparaben Sodium

This compound (also known as sodium propyl p-hydroxybenzoate) is the sodium salt of propylparaben, widely employed as a broad-spectrum antimicrobial preservative in cosmetic, pharmaceutical, and personal care formulations. This compound functions by inhibiting the growth of mold, yeast, and bacteria, thereby extending product shelf life and ensuring consumer safety. As the sodium salt, it offers enhanced water solubility compared to its parent compound, making it particularly suitable for aqueous-based formulations. The chemical stability and cost-effectiveness of this compound have cemented its position in cosmetic preservation systems, typically used in concentration ranges of 0.01-0.3% depending on product type and regulatory jurisdiction.

Despite its long history of use and proven efficacy, this compound has come under increased regulatory scrutiny and consumer concern due to potential endocrine-disrupting properties and evidence of bioaccumulation in human tissues. These concerns have prompted restrictions in certain markets, particularly for leave-on products and cosmetics intended for children under three years of age. Consequently, researchers and formulators must navigate an increasingly complex landscape of regional regulations while balancing efficacy, safety, and consumer preferences for "clean-label" alternatives. These application notes provide comprehensive technical guidance for the appropriate use, analysis, and regulatory compliance of this compound in cosmetic products.

Regulatory Status and Concentration Limits

The global regulatory landscape for this compound is fragmented, with significant variations in permitted concentrations, product applications, and labeling requirements across different markets. Understanding these regulatory nuances is essential for product compliance and successful market entry. The table below summarizes the key regulatory restrictions for propylparaben (as acid) in major cosmetic markets:

Table 1: Global Regulatory Status of Propylparaben in Cosmetic Products

| Region/Authority | Current Status | Key Restrictions | Maximum Concentration |

|---|---|---|---|

| European Union (EC) | Restricted | Banned in leave-on cosmetics for children <3 years (Reg. EU 1004/2014) | 0.14% (as acid) in other cosmetics |

| United States (FDA) | Permitted | Allowed as cosmetic preservative under GMP standards; must be declared on ingredient labels | No specific limit (must follow GMP) |

| China (NMPA) | Case-by-case | Requires safety assessment for cosmetics; often aligns with EU's restrictive approach | Determined by risk assessment |

| Japan (MHLW) | Restricted | Allowed in cosmetics but restricted in infant care products; must be declared on label above set thresholds | Varies by product category |

| Brazil (ANVISA) | Restricted | Aligns closely with EU precautionary measures | 0.14% (as acid) |

In the United States, the Food and Drug Administration (FDA) regulates this compound under the Federal Food, Drug, and Cosmetic Act (FD&C Act). Unlike the EU, the U.S. does not impose specific concentration limits for propylparaben in cosmetics, provided that the product is safe under intended use conditions and complies with Good Manufacturing Practices (GMP) [1]. However, all cosmetic products must adhere to labeling requirements specified in 21 CFR Part 701, which mandates declaration of ingredients in descending order of predominance [2]. The Fair Packaging and Labeling Act (FP&L Act) further requires that ingredient information appears with sufficient prominence and conspicuousness to be read and understood by consumers under customary conditions of purchase [3].

The European Commission has implemented more stringent restrictions through Regulation (EU) 1004/2014, specifically prohibiting propylparaben in leave-on cosmetic products intended for children under three years of age [4]. For other cosmetic products, the maximum authorized concentration remains 0.14% when used individually, or 0.8% when combined with other parabens (as acid). These restrictions reflect the precautionary principle adopted by EU regulators in response to emerging safety concerns. Other markets, including several Latin American countries and Southeast Asian nations, are increasingly aligning with the EU's regulatory approach, creating a trend toward stricter concentration limits and usage restrictions globally.

Safety Assessment and Health Concerns

Endocrine Disruption Potential

This compound exhibits estrogenic activity through its ability to bind to estrogen receptor alpha (ESR1) and beta (ESR2), albeit with weaker potency than endogenous estradiol [5]. This endocrine-disrupting potential raises concerns about possible effects on hormone-sensitive tissues and processes. In vitro studies using MCF-7 breast cancer cells have demonstrated that propylparaben can promote cell proliferation at concentrations as low as 0.0001% (1 μg/mL), suggesting estrogenic effects [5]. Additional research indicates that propylparaben may alter expression of estrogen-responsive genes and interfere with normal steroidogenesis in various cell models. These findings have contributed to the ongoing scientific debate about the potential link between paraben exposure and hormone-sensitive cancers, although human epidemiological evidence remains inconclusive.

Reproductive Toxicity

Recent investigations have revealed significant reproductive toxicological effects of propylparaben, particularly concerning trophoblast function and female reproductive physiology. A 2024 study examining the impact on HTR-8/SVneo human trophoblast cells demonstrated that propylparaben exposure triggered dose-dependent cytotoxicity following 48-hour exposure, with cell viability reduced by 26% at 100 μmol/L and 58% at 200 μmol/L [6]. The mechanisms underlying these effects included induction of apoptosis (evidenced by increased Bax/Bcl-2 ratio and activated Caspase-3), G0/G1 cell cycle arrest, elevated reactive oxygen species (ROS) generation, and reduced mitochondrial membrane potential [6]. These cellular changes could potentially impair trophoblast invasion—a critical process for successful embryo implantation and placental development—thereby contributing to pregnancy complications such as spontaneous abortion, preeclampsia, and intrauterine growth restriction.

Table 2: Summary of Propylparaben Toxicity Findings in Recent Scientific Literature

| Study System | Exposure Concentration | Key Findings | Reference |

|---|---|---|---|

| HTR-8/SVneo human trophoblast cells | 50-200 μmol/L for 48h | Dose-dependent cytotoxicity; apoptosis induction; G0/G1 cell cycle arrest; ↑ROS; ↓mitochondrial membrane potential | [6] |

| Spontaneously immortalized secretory murine oviductal epithelial (MOE) cells | 10-100 μg/mL for 48h | Significant reduction in cell proliferation; G0/G1 cell cycle arrest; ↑expression of p21 and p27 | [5] |

| Human placental BeWo cells | 10-1000 μM for 24-48h | Significant reduction in cell viability; caspase-3 dependent apoptosis | [6] |

| Mouse ovarian antral follicles | 10-1000 μg/mL for 96h | Inhibition of follicle growth; altered steroidogenesis; ↑expression of cell-cycle and apoptosis regulators | [5] |

Additional research on mouse oviductal epithelial (MOE) cells demonstrated that propylparaben exposure significantly reduced cell proliferation at concentrations of 10 μg/mL and above, while also inducing G0/G1 cell cycle arrest and increasing the expression of cell cycle inhibitors p21 and p27 [5]. These cellular changes could potentially impair oviductal secretory function, with consequential effects on gamete transport, fertilization, and early embryonic development. Despite these concerning findings, it is important to note that many in vitro studies utilize concentrations that exceed typical human exposure levels, and the relevance to actual human health risks at environmental exposure levels remains a subject of ongoing investigation and debate within the scientific community.

The following diagram illustrates the key cellular mechanisms underlying propylparaben toxicity based on current scientific understanding:

Figure 1: Cellular Mechanisms of Propylparaben Toxicity

Analytical Methods and Protocols

UPLC Method for Simultaneous Determination of Preservatives

A validated, stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the simultaneous quantification of sodium methylparaben, sodium propylparaben, and active pharmaceutical ingredients such as ketorolac tromethamine in topical dosage forms [7]. This method offers significant advantages for cosmetic quality control, including reduced analysis time, enhanced resolution, and improved sensitivity compared to conventional HPLC methods.

Chromatographic Conditions:

- Column: Acquity ethylene bridged hybrid (BEH) C18 (50 × 2.1 mm, 1.7 μm)

- Mobile Phase: Triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v) in isocratic mode

- Flow Rate: 0.40 mL/min

- Injection Volume: 2 μL

- Column Temperature: 40°C

- Detection: 252 nm

- Run Time: 10 minutes

- Diluent: Methanol:water (45:55, v/v)

Standard Solution Preparation:

- Prepare stock solutions of sodium methylparaben (400 μg/mL) and sodium propylparaben (225 μg/mL) in methanol:water (45:55, v/v)

- Prepare working standard solution containing ketorolac tromethamine (500 μg/mL), sodium methylparaben (40 μg/mL), and sodium propylparaben (4.5 μg/mL)

- Filter through 0.22 μm polyvinylidene difluoride (PVDF) membrane before injection

Sample Preparation:

- Accurately weigh sample equivalent to 50 mg of active component into 100 mL volumetric flask

- Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking

- Dilute to volume with diluent and mix thoroughly

- Centrifuge portion of sample at 5000 rpm for 15 minutes

- Filter supernatant through 0.2 μm nylon syringe filter before UPLC analysis

Method Validation Parameters: The described method has been validated according to International Conference on Harmonization (ICH) guidelines with demonstrated linearity in the concentration range of 2.38-7.13 μg/mL for sodium propylparaben, 20.8-62.4 μg/mL for sodium methylparaben, and 248-744 μg/mL for ketorolac tromethamine, all with correlation coefficients >0.999 [7]. The method also exhibited adequate specificity, precision (RSD <2%), accuracy (recovery 98-102%), and robustness against deliberate variations in chromatographic conditions.

Preservative Efficacy Testing (PET)

Preservative efficacy testing is essential to ensure that the chosen preservative system, including this compound, provides adequate protection against microbial contamination throughout a product's shelf life. The following protocol outlines the standard PET procedure for cosmetic formulations:

Test Microorganisms:

- Pseudomonas aeruginosa (ATCC 9027)

- Staphylococcus aureus (ATCC 6538)

- Escherichia coli (ATCC 8739)

- Candida albicans (ATCC 10231)

- Aspergillus brasiliensis (ATCC 16404)

Procedure:

- Inoculate separate samples of the cosmetic product with each test organism to achieve a final concentration of approximately 10^6 CFU/g for bacteria and 10^5 CFU/g for fungi

- Incigate inoculated samples at 20-25°C

- Enumerate viable microorganisms at intervals of 0, 7, 14, 21, and 28 days

- Use appropriate neutralizers in recovery media to eliminate carryover preservative effects

Acceptance Criteria: For a preservative system to be considered effective, it should demonstrate:

- Minimum 3-log reduction in bacterial count within 14 days

- Minimum 2-log reduction in fungal count within 14 days

- No increase in counts from 14 to 28 days

The following diagram illustrates the complete analytical workflow for propylparaben quantification and preservative efficacy testing:

Figure 2: Analytical Workflow for Propylparaben Quantification and Efficacy Testing

Formulation Guidelines and Alternatives

Recommended Usage Concentrations

When incorporating this compound into cosmetic formulations, several factors must be considered to optimize efficacy while maintaining safety and regulatory compliance:

- Typical Use Concentration: 0.01-0.3% (as acid) depending on product type and preservation challenges

- pH Optimization: Most effective in pH range of 4-8; optimal activity at slightly acidic pH

- Synergistic Combinations: Often used in combination with other preservatives such as methylparaben, butylparaben, or phenoxyethanol to broaden antimicrobial spectrum

- Formulation Considerations: Partitioning into oil phase may reduce aqueous phase concentration and efficacy; adjust accordingly

- Heating/Cooling Processes: Add during cooling phase (<50°C) to prevent thermal degradation

For rinse-off products (shampoos, shower gels), concentrations at the lower end of the range (0.01-0.1%) are typically sufficient, while leave-on products (creams, lotions) may require higher concentrations (0.1-0.3%) due to increased consumer exposure and contamination risk. However, formulators must remain cognizant of regional restrictions, particularly the EU limit of 0.14% for propylparaben in leave-on cosmetics [4].

Clean-Label Alternatives to this compound

Growing consumer demand for "clean-label" cosmetics and increasing regulatory restrictions have accelerated the development of alternative preservation systems. The table below summarizes leading commercial alternatives to this compound:

Table 3: Commercial Alternatives to this compound in Cosmetic Formulations

| Alternative System | Supplier | Composition | Recommended Usage | Key Features |

|---|---|---|---|---|

| SymGuard CD | Symrise AG | Caprylyl glycol + phenylpropanol | 0.5-1.5% | Multifunctional; effective in pH 4-8; water-dispersible |

| Optiphen Series | Ashland Global | Phenoxyethanol + caprylyl glycol blends | 0.5-1.5% | Paraben-free; compatible with emulsions and surfactants |

| Nipaguard SCE | Clariant AG | Sorbitan caprylate + propanediol + benzoic acid | 0.5-1.0% | ECOCERT/COSMOS approved; natural origin |

| euxyl K 903 | Schülke & Mayr | Benzoic acid + sorbic acid + benzyl alcohol | 0.5-1.0% | Broad-spectrum; suitable for natural cosmetics |

| Geogard Series | Lonza (Arxada) | Gluconolactone + sodium benzoate or benzyl alcohol + salicylic acid + glycerin | 0.5-1.0% | Natural; ECOCERT/COSMOS certified; pH-dependent (optimal ≤6.5) |

Formulators should note that many paraben alternatives require pH optimization for maximum efficacy, particularly organic acid-based systems that perform best at pH ≤5.5. Additionally, alternative preservatives may have different solubility characteristics and may require solubilizers or specific incorporation techniques. Preservative efficacy testing (PET) remains essential when reformulating with alternative systems, as efficacy can vary significantly based on specific formulation matrices, packaging, and manufacturing processes.

Conclusion

This compound remains a widely utilized preservative in cosmetic formulations due to its proven efficacy, broad-spectrum activity, and cost-effectiveness. However, increasing regulatory restrictions and consumer concerns about potential health effects, particularly regarding endocrine disruption and reproductive toxicity, necessitate careful consideration of its use in new product development. Researchers and formulators must maintain current knowledge of evolving regulatory requirements across target markets and implement robust analytical methods, such as the UPLC protocol described herein, to ensure accurate quantification and quality control.

The trend toward clean-label formulations and growing consumer preference for "paraben-free" products continue to drive innovation in alternative preservation systems. While these alternatives offer viable options for product preservation, they often present their own formulation challenges, including pH dependency, solubility limitations, and potential sensory impacts. A comprehensive approach to cosmetic preservation should consider not only the choice of preservative but also ancillary strategies such as hurdle technology, packaging optimization (e.g., airless dispensers), and manufacturing process controls to minimize microbial contamination risk. Ultimately, the selection of an appropriate preservation system must balance efficacy, safety, regulatory compliance, and consumer acceptability while ensuring product integrity throughout its intended shelf life.

References

- 1. Parabens in Cosmetics [fda.gov]

- 2. 21 CFR Part 701 -- Cosmetic Labeling [ecfr.gov]

- 3. Cosmetics Labeling Guide [fda.gov]

- 4. Regulatory Status, Challenges, and Clean-Label Alternatives [insights.greyb.com]

- 5. Paraben exposure alters cell cycle progression and ... [sciencedirect.com]

- 6. Propylparaben Induces Reproductive Toxicity in Human ... [pmc.ncbi.nlm.nih.gov]

- 7. Validated Stability-indicating Reverse-phase Ultra ... [pmc.ncbi.nlm.nih.gov]

Propylparaben sodium antimicrobial efficacy testing

Propylparaben Sodium: An Overview

This compound is the sodium salt of propylparaben, a commonly used antimicrobial preservative. Its key characteristics are summarized in the table below.

| Property | Description |

|---|---|

| Chemical Name | Sodium propyl p-hydroxybenzoate; Propyl 4-hydroxybenzoate sodium [1] [2] |

| Molecular Formula | NaC₁₀H₁₁O₃ / C₁₀H₁₁NaO₃ [1] [3] |

| Molecular Weight | 202.18 g/mol [3] |

| CAS Number | 35285-69-9 [3] |

| Appearance | White, crystalline, odorless or almost odorless powder [4] |

| Solubility | Freely soluble in water; sparingly soluble in ethanol (95%) [4] |

| Mechanism of Action | Disruption of cell membrane function and integrity; uncoupling of oxidative phosphorylation in mitochondria [5] [6] |

| Common Uses | Preservative in cosmetics, pharmaceuticals, and food products [5] [2] [7] |

Protocol for Preservative Efficacy Testing (PET)

Preservative Efficacy Testing, also known as a "challenge test," is critical for ensuring that a formulation can resist microbial contamination over its shelf life. The following workflow outlines the general process for a PET study adapted for a product preserved with this compound.

Detailed Methodological Steps

- Test Formulation Preparation: Prepare the product (e.g., a topical gel, cream, or liquid) incorporating this compound at the intended use concentration. A typical concentration range for parabens in cosmetics is 0.01% to 0.3% [1]. For pharmaceuticals, the maximum level is often 1.0% [2].

- Inoculum Preparation and Inoculation: Prepare separate cultures of standard test strains to a concentration of approximately 10⁶ to 10⁸ CFU/mL. Inoculate individual containers of the test formulation with each strain, ensuring uniform mixing. Common challenge microorganisms include:

- Bacteria: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739)

- Yeast: Candida albicans (ATCC 10231)

- Mold: Aspergillus brasiliensis (ATCC 16404)

- Sampling and Enumeration: Immediately after inoculation (time zero) and at predetermined intervals (e.g., 7, 14, 21, and 28 days), aseptically remove samples from each container. Neutralize the preservative, perform serial dilutions, and plate using an appropriate medium (e.g., Soybean Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for yeast and mold). Incubate plates and count the resulting colonies.

- Data Analysis and Acceptance Criteria: Calculate the log₁₀ reduction in the number of viable microorganisms for each time point compared to the count at time zero. The table below outlines typical acceptance criteria as per major pharmacopoeias.

| Microorganism | Log Reduction Requirement |

|---|---|

| Bacteria | Not less than 3.0 log at 14 days, and no increase from 14 to 28 days. |

| Yeast & Mold | Not less than 2.0 log at 14 days, and no increase from 14 to 28 days. |

Analytical Methods for Quantification

Accurate quantification of this compound and its potential degradation products is essential for quality control. Stability-indicating methods are required.

Stability-Indicating UPLC/HPLC Method [8]

This method simultaneously quantifies this compound, methylparaben sodium, and an active drug (Ketorolac tromethamine) in a topical gel.

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

- Mobile Phase: Triethylamine buffer (pH 2.5):Tetrahydrofuran:Methanol (665:35:300, v/v/v)

- Flow Rate: 0.40 mL/min

- Detection: 252 nm

- Run Time: 10 minutes

- Injection Volume: 2 µL

- Column Temperature: 40°C

- Diluent: Methanol:Water (45:55, v/v)

Sample Preparation:

- Accurately weigh a sample equivalent to 50 mg of the active drug into a 100 mL volumetric flask.

- Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.

- Dilute to volume with the diluent and mix well.

- Centrifuge a portion and filter the supernatant through a 0.2 µm Nylon syringe filter before injection.

Method Validation: The method was validated per ICH guidelines and proven to be specific, linear, precise, and accurate. It successfully separated the analytes from forced degradation products (formed under peroxide, acid, base, thermal, and photolytic stress).

Regulatory and Safety Considerations

- Safety Profile: this compound is rapidly absorbed, metabolized, conjugated, and excreted in urine without evidence of accumulation [1] [6]. While it is generally recognized as safe (GRAS) for use in food and cosmetics, some animal studies have shown weak estrogenic and anti-androgenic activity, leading to regulatory scrutiny [5] [2] [9].

- Regulatory Status:

- USA (FDA): Permitted as a food additive and in cosmetics under GMP standards [1] [7] [9].

- European Union: Restricted in cosmetics. It is banned in leave-on products for children under three and limited to a maximum concentration of 0.14% in other cosmetics [9].

- California, USA: A new law will ban the use of propylparaben in foods, effective 2027 [2].

Key Takeaways for Researchers

- Synergistic Formulations: this compound is often used in combination with other preservatives like methylparaben to achieve broader antimicrobial spectra and synergistic effects [5] [7].

- pH Considerations: The antimicrobial activity of parabens is effective in a wide pH range (approximately 4-8), making them suitable for many formulations [5].

- Embrace Alternatives: Given increasing regulatory restrictions and consumer demand for "clean-label" products, researchers should investigate alternative preservative systems, such as blends of phenoxyethanol, caprylyl glycol, and organic acids [9].

References

- 1. This compound: What is it and where is it used? [drugs.com]

- 2. Propylparaben [en.wikipedia.org]

- 3. This compound (propyl parahydroxybenzoate ... [invivochem.com]

- 4. Method of Analysis for Sodium Propyl Parabean [pharmaguideline.com]

- 5. Propylparaben - an overview [sciencedirect.com]

- 6. Safety assessment of propyl paraben: a review ... [pubmed.ncbi.nlm.nih.gov]

- 7. Parabens in Cosmetics [fda.gov]

- 8. Validated Stability-indicating Reverse-phase Ultra ... [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory Status, Challenges, and Clean-Label Alternatives [insights.greyb.com]

Comprehensive Application Notes and Protocols for Propylparaben Sodium in Food Preservation

Chemical and Functional Properties

Propylparaben sodium (CAS 35285-69-9), the sodium salt of propylparaben, is a broad-spectrum antimicrobial preservative widely utilized in food, cosmetic, and pharmaceutical industries. Its efficacy stems from the parent compound, propylparaben (n-propyl ester of p-hydroxybenzoic acid), which has been employed as a preservative for over 50 years. [1] [2]

Key Chemical Properties:

- Molecular Formula: C₁₀H₁₁NaO₃ [3]

- Molecular Weight: 202.18 g/mol [3]

- Appearance: White or almost white, hygroscopic, crystalline powder [3]

- Solubility: Highly soluble in water, enhancing its applicability in aqueous food systems [1]

- Stability: Stable under various pH and temperature conditions encountered in food processing [1]